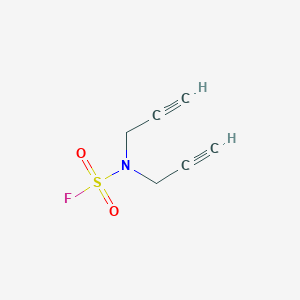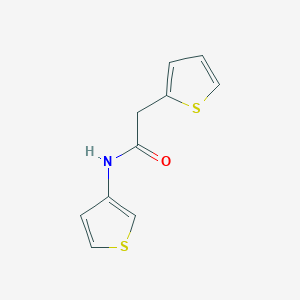![molecular formula C10H12IN B14122198 3-iodo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B14122198.png)
3-iodo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-iodo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine is a heterocyclic compound with the molecular formula C10H12IN This compound is characterized by the presence of an iodine atom attached to a cyclohepta[b]pyridine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine typically involves the iodination of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine. One common method includes the reaction of the parent compound with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.
Analyse Chemischer Reaktionen
Types of Reactions
3-iodo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclohepta[b]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Wissenschaftliche Forschungsanwendungen
3-iodo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a building block for bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-iodo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been studied as proton pump inhibitors, where they inhibit the H+/K±ATPase enzyme, reducing gastric acid secretion. The exact pathways and molecular targets can vary depending on the specific derivative and its application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine: The parent compound without the iodine substitution.
2-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine: A similar compound with a chlorine atom instead of iodine.
6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl-sulfinyl-1H-benzimidazole: A derivative used as a proton pump inhibitor
Uniqueness
The presence of the iodine atom in 3-iodo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine imparts unique chemical properties, such as increased molecular weight and potential for specific types of chemical reactions (e.g., halogen bonding). These properties can make it more suitable for certain applications compared to its non-iodinated counterparts .
Eigenschaften
Molekularformel |
C10H12IN |
|---|---|
Molekulargewicht |
273.11 g/mol |
IUPAC-Name |
3-iodo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine |
InChI |
InChI=1S/C10H12IN/c11-9-6-8-4-2-1-3-5-10(8)12-7-9/h6-7H,1-5H2 |
InChI-Schlüssel |
WGWRQLCRSDXCSX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(CC1)N=CC(=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3,4-dimethylphenoxy)methyl]-5-nitro-1H-benzimidazole](/img/structure/B14122126.png)
![3-(4-ethoxybenzyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14122128.png)
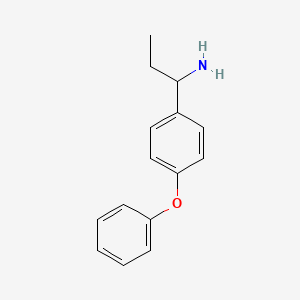
![1,1,1-Trifluoro-3-[(4-fluorophenyl)iminomethyl]-4-hydroxy-4-thiophen-2-ylbut-3-en-2-one](/img/structure/B14122136.png)

![Pyrazolo[1,5-a]pyriMidine-3-carboxaMide, N-[(4-fluorophenyl)Methyl]-4,5,6,7-tetrahydro-5-(4-Methylphenyl)-7-(trifluoroMethyl)-, (5R,7S)-](/img/structure/B14122143.png)
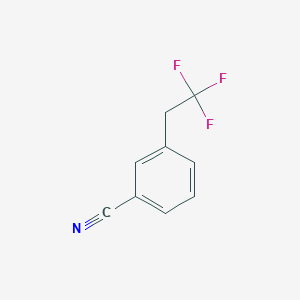
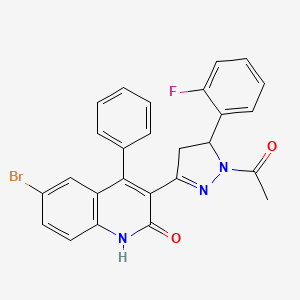

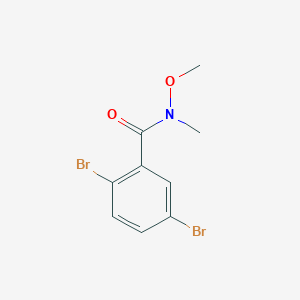
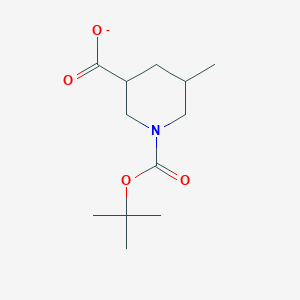
![4-[(4-Methylphenyl)sulfanyl]oxane](/img/structure/B14122181.png)
